molecular formula C20H24N6O2 B2791739 1-[2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propyl]benzotriazole CAS No. 136497-65-9

1-[2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propyl]benzotriazole

Cat. No. B2791739
CAS RN: 136497-65-9
M. Wt: 380.452
InChI Key: CVBPYTAAWJGSRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propyl]benzotriazole is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as MNB-TAZ and is a benzotriazole derivative.

Mechanism of Action

The mechanism of action of MNB-TAZ as a photostabilizer involves the absorption of UV radiation and subsequent energy transfer to the ground state. The absorbed energy is dissipated as heat, which prevents the material from undergoing photochemical reactions.
Biochemical and Physiological Effects:
MNB-TAZ has also been studied for its biochemical and physiological effects. It has been found to exhibit antioxidant properties, which can protect cells from oxidative stress. MNB-TAZ has also been found to inhibit the growth of cancer cells, making it a potential anti-cancer agent.

Advantages and Limitations for Lab Experiments

MNB-TAZ has several advantages as a research chemical. It is relatively easy to synthesize, and its high yield makes it cost-effective. However, MNB-TAZ has some limitations as well. It is not very soluble in water, which can make it difficult to use in some experiments.

Future Directions

Several future directions for research on MNB-TAZ can be explored. One potential area of research is the development of more efficient synthesis methods for MNB-TAZ. Another area of research is the study of MNB-TAZ as a potential anti-cancer agent. Additionally, the use of MNB-TAZ in the development of new photostabilizers can also be explored.
Conclusion:
In conclusion, MNB-TAZ is a promising research chemical that has potential applications in various fields. Its photostabilizing properties, antioxidant properties, and anti-cancer potential make it a valuable compound for scientific research. Further research in this area can lead to the development of new and innovative applications of MNB-TAZ.

Synthesis Methods

The synthesis of MNB-TAZ involves the reaction of 2-methyl-1-(4-(4-nitrophenyl)piperazin-1-yl)propan-1-one with 2-phenyl-1H-benzotriazole in the presence of a base. The reaction produces MNB-TAZ as a white solid with a high yield.

Scientific Research Applications

MNB-TAZ has been extensively studied for its potential applications in various scientific research fields. One of the significant applications of MNB-TAZ is in the field of photostabilizers. MNB-TAZ has been found to be an effective photostabilizer, which can protect materials from UV radiation damage.

properties

IUPAC Name

1-[2-methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2/c1-15(2)20(25-19-6-4-3-5-18(19)21-22-25)24-13-11-23(12-14-24)16-7-9-17(10-8-16)26(27)28/h3-10,15,20H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBPYTAAWJGSRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-])N3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propyl]benzotriazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.